molecular formula C20H15NO4 B3833010 1,1-bis(4-hydroxyphenyl)-1H-2,3-benzoxazin-4-ol

1,1-bis(4-hydroxyphenyl)-1H-2,3-benzoxazin-4-ol

Cat. No.: B3833010
M. Wt: 333.3 g/mol
InChI Key: QLLONGGBMHWANI-UHFFFAOYSA-N
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Description

1,1-bis(4-hydroxyphenyl)-1H-2,3-benzoxazin-4-ol is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a benzoxazine ring fused with phenolic groups, which contributes to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-bis(4-hydroxyphenyl)-1H-2,3-benzoxazin-4-ol typically involves the reaction of 4-hydroxybenzaldehyde with 2-aminophenol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the formation of the benzoxazine ring.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process includes the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1-bis(4-hydroxyphenyl)-1H-2,3-benzoxazin-4-ol undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to its corresponding dihydro derivative using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated phenolic compounds.

Scientific Research Applications

1,1-bis(4-hydroxyphenyl)-1H-2,3-benzoxazin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of advanced polymers and materials.

    Biology: Investigated for its potential antioxidant properties and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of high-performance coatings and adhesives due to its thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of 1,1-bis(4-hydroxyphenyl)-1H-2,3-benzoxazin-4-ol involves its interaction with various molecular targets. The phenolic groups can donate hydrogen atoms, acting as antioxidants and neutralizing free radicals. The benzoxazine ring can interact with enzymes and proteins, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A (BPA): 2,2-bis(4-hydroxyphenyl)propane.

    Bisphenol F (BPF): 4,4’-dihydroxydiphenylmethane.

    Bisphenol S (BPS): 4,4’-sulfonyldiphenol.

Uniqueness

1,1-bis(4-hydroxyphenyl)-1H-2,3-benzoxazin-4-ol is unique due to its benzoxazine ring, which imparts additional stability and reactivity compared to other bisphenol compounds

Properties

IUPAC Name

1,1-bis(4-hydroxyphenyl)-2,3-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO4/c22-15-9-5-13(6-10-15)20(14-7-11-16(23)12-8-14)18-4-2-1-3-17(18)19(24)21-25-20/h1-12,22-23H,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLONGGBMHWANI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NOC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-bis(4-hydroxyphenyl)-1H-2,3-benzoxazin-4-ol
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
1,1-bis(4-hydroxyphenyl)-1H-2,3-benzoxazin-4-ol

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